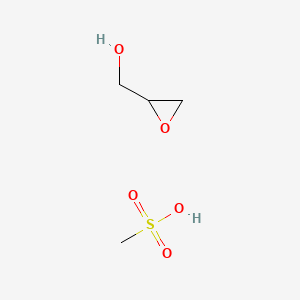
(S)-Oxiran-2-ylmethyl Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiran-2-ylmethyl Methanesulfonate typically involves the reaction of (S)-glycidol with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the following steps:
Starting Material: (S)-glycidol is used as the starting material.
Reaction with Methanesulfonic Acid: (S)-glycidol is reacted with methanesulfonic acid in the presence of a suitable solvent such as dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring to ensure complete conversion.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure consistent product quality. The use of advanced purification techniques such as chromatography may also be employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Oxiran-2-ylmethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and halides. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted alcohols or ethers.
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major products are alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
(S)-Oxiran-2-ylmethyl Methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Oxiran-2-ylmethyl Methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The epoxide ring undergoes nucleophilic attack, leading to the formation of covalent bonds with the nucleophile. This reaction can modify the structure and function of the target molecules, making it useful in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
®-Oxiranemethanol: The enantiomer of (S)-Oxiranemethanol, with similar chemical properties but different stereochemistry.
Glycidol: The parent compound, lacking the methanesulfonate group.
Epichlorohydrin: A related epoxide compound with a chlorine substituent instead of the methanesulfonate group.
Uniqueness
(S)-Oxiran-2-ylmethyl Methanesulfonate is unique due to its chiral nature and the presence of both an epoxide and a methanesulfonate group. This combination of functional groups makes it highly reactive and versatile for various chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
Propiedades
Número CAS |
67800-62-8 |
|---|---|
Fórmula molecular |
C4H10O5S |
Peso molecular |
170.179 |
Nombre IUPAC |
methanesulfonic acid;oxiran-2-ylmethanol |
InChI |
InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4) |
Clave InChI |
ZJTOHMSDLDEVGD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1C(O1)CO |
Sinónimos |
(2S)-2-Oxiranemethanol Methanesulfonate; (S)-Oxiranemethanol Methanesulfonate; (S)-Glycidyl Methanesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















